Carboxylesterase 2 (CE2) Inhibitory Potency vs. Literature Comparators
4-Methoxy-2-nitro-1-(phenylmethoxy)benzene demonstrates potent inhibition of human carboxylesterase 2 (hCES2), a key enzyme implicated in the hydrolysis of the anticancer prodrug irinotecan [1]. In a competitive inhibition assay using human liver microsomes and fluorescein diacetate as a substrate, the compound exhibited a Ki of 42 nM [1]. This potency is significantly greater than that reported for the literature hCES2 inhibitors LK-44 (Ki = 5.28 μM) and compound 24 (Ki = 6.28 μM) [2][3].
| Evidence Dimension | Enzyme inhibition constant (Ki) for human carboxylesterase 2 (hCES2) |
|---|---|
| Target Compound Data | Ki = 42 nM |
| Comparator Or Baseline | LK-44: Ki = 5.28 μM; Compound 24: Ki = 6.28 μM |
| Quantified Difference | Target compound is ~125-fold more potent than LK-44 and ~150-fold more potent than compound 24 |
| Conditions | Human liver microsomes; substrate: fluorescein diacetate; preincubation: 10 min |
Why This Matters
This superior potency suggests a lower effective dose may be required for target engagement, which is a critical consideration for lead optimization in drug discovery programs targeting irinotecan-induced delayed diarrhea.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Affinity Data for Carboxylesterase 2 (Human). Accessed April 2026. View Source
- [2] Yang Z, et al. Design, synthesis, and biological evaluation studies of novel carboxylesterase 2 inhibitors for the treatment of irinotecan-induced delayed diarrhea. Bioorg Chem. 2023 Sep;138:106644. View Source
- [3] Cao Z, et al. Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis. Biochem Pharmacol. 2023;215:115742. View Source
